Chalcone, 3,3'-dimethoxy-

描述

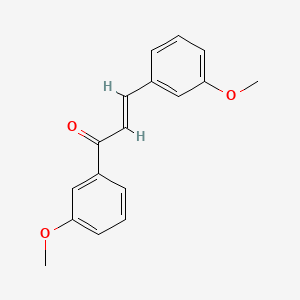

Chalcone, 3,3’-dimethoxy- is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system. Chalcone derivatives exhibit a wide range of therapeutic activities, including anticancer, antioxidant, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, and cardiovascular activities .

作用机制

Target of Action

Chalcones, including 3,3’-dimethoxy-, are known for their wide spectrum of biological activities . They are key precursors for flavonoid and isoflavonoid syntheses . They have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antiviral, and antiparasitic properties . The primary targets of chalcones are often enzymes involved in these biological processes . For instance, chalcones have been found to target glycogen synthase kinase 3 beta (GSK3β), a protein involved in various cellular processes including cell division and apoptosis .

Mode of Action

The mode of action of chalcones is attributed to their unique structural features. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system . This structure allows chalcones to interact with their targets in a specific manner. For example, chalcones can inhibit GSK3β, leading to changes in cell division and apoptosis processes . The exact interaction between 3,3’-dimethoxy- chalcone and its targets is still under investigation.

Biochemical Pathways

Chalcones affect various biochemical pathways due to their wide range of biological activities . They are involved in the flavonoid biosynthetic pathway as key precursors . In addition, they can influence other pathways through their interaction with enzymes like GSK3β

Result of Action

The result of chalcone action can be seen in their various biological activities. For instance, chalcones have been reported to exhibit anticancer properties by inhibiting cell division and promoting apoptosis . They also show anti-inflammatory, antimicrobial, and antiviral activities . The specific molecular and cellular effects of 3,3’-dimethoxy- chalcone are subject to ongoing research.

生化分析

Biochemical Properties

Chalcone, 3,3’-Dimethoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, studies have shown that a chalcone derivative, (2 E)-1-(2,5-dimethoxy-phenyl)-3-(1-naphthyl)-2-propene-1-one, plays a crucial role in blocking the G2/M phase in human leukemia cell lines .

Cellular Effects

Chalcone, 3,3’-Dimethoxy- has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to block the G2/M phase in human leukemia cell lines, thereby influencing cell cycle progression .

Molecular Mechanism

The molecular mechanism of action of Chalcone, 3,3’-Dimethoxy- involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Chalcone, 3,3’-Dimethoxy- is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

准备方法

Chalcone, 3,3’-dimethoxy- can be synthesized through various methods, including the Claisen-Schmidt condensation and aldol condensation. In the Claisen-Schmidt condensation, an aromatic aldehyde reacts with an aromatic ketone in the presence of a base, such as sodium hydroxide, to form the chalcone. The reaction is typically carried out in a solvent like ethanol or methanol at room temperature .

Industrial production methods often involve solvent-free and eco-friendly approaches. For example, chalcones can be synthesized by grinding a mixture of appropriate methyl ketones, aldehydes, and sodium hydroxide using a pestle in an open mortar. This method is advantageous as it is facile, solvent-free, and environmentally friendly .

化学反应分析

Chalcone, 3,3’-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: Chalcones can be oxidized to flavones using reagents like iodine in dimethyl sulfoxide.

Reduction: Chalcones can be reduced to dihydrochalcones using hydrogenation or other reducing agents.

Cyclization: Chalcones can cyclize to form flavanones when treated with acids like hydrobromic acid in glacial acetic acid.

Major products formed from these reactions include flavones, dihydrochalcones, and flavanones, which have significant biological activities.

科学研究应用

Chalcone, 3,3’-dimethoxy- has numerous scientific research applications due to its diverse biological activities. It is used in:

Chemistry: As a precursor for synthesizing various flavonoids and isoflavonoids.

Biology: For studying its effects on different biological pathways and its potential as a therapeutic agent.

Medicine: As a lead compound for developing drugs with anticancer, anti-inflammatory, and antimicrobial properties.

Industry: In the development of agrochemicals, photoinitiators for 3D printing, and other industrial applications

相似化合物的比较

Chalcone, 3,3’-dimethoxy- can be compared with other chalcone derivatives, such as dinitro pyrazoline. Both compounds exhibit significant biological activities, but their chemical structures and properties differ. For example, the intramolecular charge-transfer properties in chalcones impact their HOMO-LUMO energy gaps, which are different from those in pyrazolines .

Similar compounds include:

- Azachalcones

- Isoxazoles

- Pyrazoles

- Indole-grounded chalcones

These compounds share the chalcone core structure but differ in their substituents and biological activities.

属性

IUPAC Name |

(E)-1,3-bis(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-7-3-5-13(11-15)9-10-17(18)14-6-4-8-16(12-14)20-2/h3-12H,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYKLHBQWLEZOH-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72129-75-0 | |

| Record name | 2-Propen-1-one, 1,3-bis(3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072129750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。